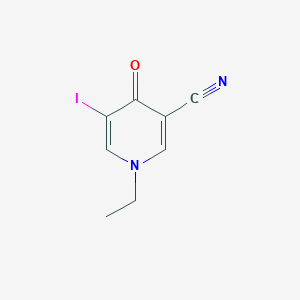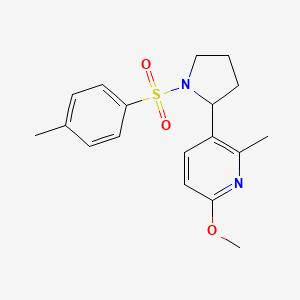
Methyl5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate is an organic compound belonging to the furan family This compound is characterized by a furan ring substituted with a methoxycarbonyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the copper-catalyzed reactions of furan derivatives, which can yield high amounts of the desired product .
Industrial Production Methods
Industrial production of Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate often involves the use of feedstocks comprised of furoates. A retrofit process can convert these feedstocks into the desired compound with high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, copper catalysts for furan derivative reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.
Applications De Recherche Scientifique
Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials
Comparaison Avec Des Composés Similaires
Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a fluorine atom and a nitro group, which can significantly alter its chemical and biological properties.
Methyl 5-(3-aminophenyl)furan-2-carboxylate:
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: The hydroxyl group can introduce additional hydrogen bonding interactions, affecting its solubility and reactivity.
These comparisons highlight the uniqueness of Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate and its potential advantages in various applications.
Propriétés
Formule moléculaire |
C14H12O5 |
|---|---|
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
methyl 5-(2-methoxycarbonylphenyl)furan-2-carboxylate |
InChI |
InChI=1S/C14H12O5/c1-17-13(15)10-6-4-3-5-9(10)11-7-8-12(19-11)14(16)18-2/h3-8H,1-2H3 |
Clé InChI |
VQOMNRIRACHLHH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)
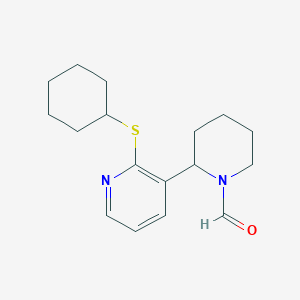


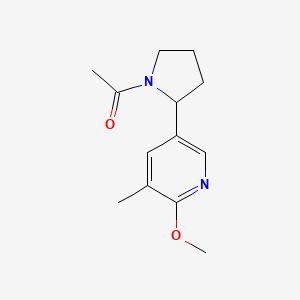
![3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11802100.png)
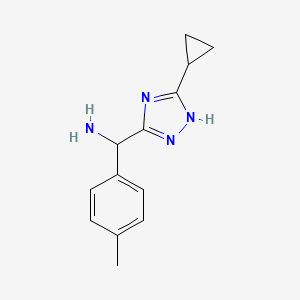
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802108.png)


![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11802164.png)
